2,4-Dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine is a compound with significant relevance in organic synthesis and medicinal chemistry. It is characterized by its unique molecular structure, which includes a pyrimidine core substituted with chlorine and bromine atoms. This compound has garnered attention for its potential applications in drug development and as a building block in the synthesis of more complex molecules.
This compound is classified under the category of heterocyclic compounds, specifically pyrimidines. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name, which highlights its functional groups and substituents. The compound has a CAS number of 1185306-26-6, which uniquely identifies it in chemical databases.
The synthesis of 2,4-Dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine typically involves several steps that may include halogenation and coupling reactions. One common method is the halogenation of 2,4-dichloro-6-methylpyrimidine with bromine or a brominating agent to introduce the bromo group at the 6-position of the pyrimidine ring.
In industrial settings, continuous flow reactors may be employed to optimize yields and purity during large-scale production.
The molecular formula for 2,4-Dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine is C10H7BrCl2N2. The molecular weight is approximately 292.09 g/mol. The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are commonly used to confirm the structure and purity of this compound.
2,4-Dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine can undergo various chemical reactions:
Reactions typically involve:
The mechanism of action for 2,4-Dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine primarily revolves around its role as a building block in drug design. It has been investigated for its potential as an inhibitor of various kinases, including epidermal growth factor receptor kinases.
Key properties include:
Data from spectroscopic analyses can provide insights into functional groups and structural integrity, while thermal analysis can reveal stability under various conditions.
2,4-Dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine serves multiple roles in scientific research:
Bicyclic heteroaromatics like pyrido[2,3-d]pyrimidines exhibit enhanced target selectivity compared to monocyclic counterparts due to their rigid three-dimensional profiles. This rigidity reduces conformational entropy penalties upon binding to biological targets. Crucially, the electron-withdrawing character of halogen atoms (Cl, Br) at C2/C4 positions enhances hydrogen-bond acceptor capability, while the bromopyridyl moiety enables hydrophobic pocket interactions. These features collectively improve binding affinity metrics (Kᵢ, IC₅₀) against oncological targets like EGFR, VEGFR, and PDGFR kinases. The bromine atom specifically serves as a versatile handle for cross-coupling reactions that introduce additional pharmacophoric elements without scaffold redesign [2] [6].
The evolution of halogenated pyridopyrimidines began with simple monocyclic pyrimidine pharmacophores in the 1980s. Early limitations in target specificity and metabolic stability prompted fusion with pyridine rings, creating the pyrido[2,3-d]pyrimidine core. By the early 2000s, chemists recognized that di-halo substitution (particularly Cl/Br combinations) enabled efficient synthesis of diverse libraries via sequential cross-coupling. For example, 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine (CAS 1234616-70-6) emerged as a pivotal intermediate for kinase inhibitor development, leveraging differential halogen reactivity for regioselective derivatization [6] [7].
Table 2: Evolution of Key Halogenated Pyridopyrimidine Intermediates
Compound | CAS Number | Molecular Formula | Key Advantages |
---|---|---|---|
2,4-Dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine | 1185306-26-6 | C₉H₄BrCl₂N₃ | Orthogonal reactivity: Cl sites for amination, Br for coupling |
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | 1234616-70-6 | C₇H₂BrCl₂N₃ | Fused bicyclic core with enhanced planarity for DNA intercalation |
4-Bromo-2,6-dichloropyridine | 98027-80-6 | C₅H₂BrCl₂N | Modular building block for peripheral ring functionalization |
The 2,4-dichloro-6-(6'-bromopyridyl) architecture provides orthogonal reactivity domains: the C2/C4 chlorines exhibit graded electrophilicity (C4 > C2 in SNAr reactions), while the bromopyridyl group participates in metal-catalyzed cross-couplings. This allows sequential functionalization under distinct conditions:
This approach generates diverse scaffolds like BI-3802—a Boehringer Ingelheim anticancer agent derived from analogous intermediates. The synthetic efficiency is profound: three diversification steps from a single intermediate with combined yields of 45-68% in optimized routes [3] [6] [8].
Table 3: Comparative Halogen Reactivity in Sequential Derivatization
Reaction Type | Target Site | Conditions | Relative Rate |
---|---|---|---|
Nucleophilic Aromatic Substitution | C4-Cl (pyrimidine) | Et₃N, DCM, 0-25°C | 100× (vs C2-Cl) |
Suzuki Coupling | C6'-Br (pyridine) | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | Selective |
Buchwald-Hartwig Amination | C2-Cl (pyrimidine) | Pd₂(dba)₃, XPhos, t-BuONa, 100-120°C | Moderate |
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.: 72138-88-6
CAS No.:
CAS No.: 1526817-78-6